CDK9 Kinase Selectivity: 2,4,5-Tri-substituted Pyrimidines Derived from 2,4-Dichloro-5-cyclopentylpyrimidine Exhibit >80-Fold Selectivity Over CDK2
2,4,5-Tri-substituted pyrimidines synthesized from 2,4-dichloro-5-cyclopentylpyrimidine as a key intermediate demonstrate >80-fold selectivity for CDK9 over CDK2 in biochemical kinase assays [1]. This level of selectivity is not achieved with analogous 2,4-dichloro-5-methylpyrimidine-derived compounds, which typically show <10-fold selectivity in the same assay systems [2].
| Evidence Dimension | CDK9 vs. CDK2 selectivity ratio |
|---|---|
| Target Compound Data | >80-fold selectivity |
| Comparator Or Baseline | 5-methyl analog-derived compounds: <10-fold selectivity |
| Quantified Difference | >70-fold improvement in selectivity |
| Conditions | Biochemical kinase assays; CDK2/cyclin A and CDK9/cyclin T1 |
Why This Matters
High CDK9 selectivity is essential for minimizing off-target cell cycle toxicity associated with CDK2 inhibition, directly impacting the therapeutic window of candidate molecules.
- [1] Synthesis and in vitro evaluation of selective CDK9 inhibitors. Abstract 274. AACR Annual Meeting 2012. View Source
- [2] Sorger-Herrmann, U. Cyclin-dependent kinases (CDKs) - selective CDK9 inhibitors. Academia.edu Research Profile. View Source
